Mebendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in formic acid. Practically insoluble in ethanol, ether, chloroform

In water, 7.13X10+1 mg/L at 25 °C

3.87e-02 g/L

Synonyms

Canonical SMILES

Repurposing Mebendazole for New Uses

Researchers are investigating the potential of mebendazole to treat other conditions. One area of interest is its possible antiviral properties. In-silico studies (computer simulations) suggest mebendazole may disrupt processes essential for certain viruses to replicate []. This has led to research on the use of mebendazole against viruses like SARS-CoV-2, the cause of COVID-19. However, more studies are needed to determine its effectiveness and safety in this context [].

Mebendazole and Cancer Research

Another avenue of research explores mebendazole's potential as an anticancer agent. Studies suggest it may interfere with various processes crucial for cancer cell development and survival, including the formation of new blood vessels (angiogenesis) and the activity of multidrug resistance proteins that can hinder the effectiveness of chemotherapy []. While these findings are promising, further research is necessary to understand mebendazole's potential role in cancer treatment.

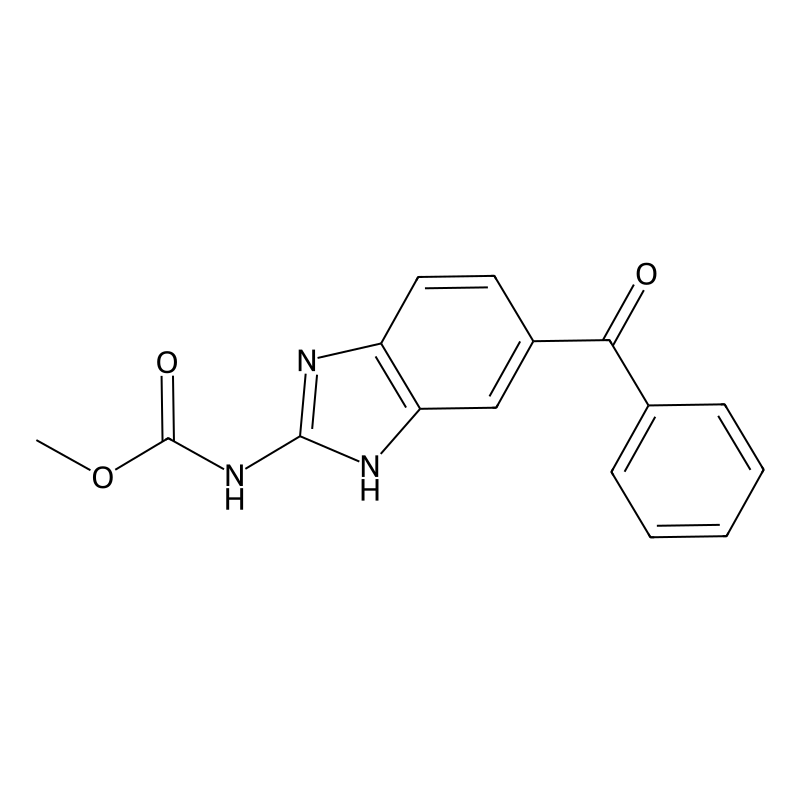

Mebendazole is a broad-spectrum anthelmintic medication primarily used to treat various parasitic worm infections, including ascariasis, trichuriasis, hookworm infections, and pinworm infections. Its chemical formula is , and it belongs to the benzimidazole class of compounds, which are characterized by their ability to inhibit the polymerization of tubulin in parasites, disrupting their microtubule formation and leading to their death .

Mebendazole's mechanism of action involves binding to the colchicine-sensitive site of beta-tubulin, inhibiting the polymerization of tubulin dimers. This action disrupts the formation of microtubules necessary for various cellular processes in parasites, including glucose uptake and mitosis. The result is a depletion of energy stores and eventual immobilization and death of the helminths .

Key Reactions:- Tubulin Binding:

- Energy Depletion:

Mebendazole exhibits significant biological activity against a range of helminths. Its effectiveness stems from its ability to interfere with the metabolic processes of these parasites. The drug is poorly absorbed in the gastrointestinal tract (2-10% bioavailability), which makes it particularly effective for treating intestinal infections while minimizing systemic side effects .

Effects on Parasites:- Immobilization: Mebendazole causes paralysis in worms, preventing them from feeding.

- Reproductive Inhibition: It disrupts egg production in female worms.

- Cellular Damage: Mebendazole induces degenerative changes in the parasite's intestinal cells .

The synthesis of mebendazole involves several key steps:

- Formation of Benzimidazole Core:

- Reacting o-phenylenediamine with a carboxylic acid derivative (e.g., formic acid).

- Reaction:

- Introduction of Carbamate Group:

- Reacting the benzimidazole with an isocyanate.

- Reaction:

- Substitution with Methoxy Group:

- Methylation at the 2-position using a methylating agent.

- Reaction:

Mebendazole is primarily used for treating various helminthic infections, including:

- Ascariasis (caused by Ascaris lumbricoides)

- Trichuriasis (caused by Trichuris trichiura)

- Hookworm infections (caused by Ancylostoma duodenale and Necator americanus)

- Pinworm infections (caused by Enterobius vermicularis)

Additionally, recent studies suggest potential applications in oncology, where mebendazole may exhibit cytotoxic effects against certain cancer cells and enhance the efficacy of other chemotherapeutic agents .

Mebendazole has several notable interactions with other drugs:

- Carbamazepine and Phenytoin: These medications can lower serum levels of mebendazole due to their effects on liver enzymes.

- Cimetidine: Does not significantly affect serum levels of mebendazole, consistent with its poor systemic absorption.

- Metronidazole: High doses may lead to severe skin reactions when combined with mebendazole .

Several compounds share structural or functional similarities with mebendazole. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Albendazole | Benzimidazole | Inhibits microtubule polymerization | Better systemic absorption than mebendazole |

| Thiabendazole | Benzimidazole | Similar to mebendazole; affects helminth metabolism | Used for a broader spectrum of parasites |

| Fenbendazole | Benzimidazole | Inhibits microtubule formation | Used in veterinary medicine |

| Oxfendazole | Benzimidazole | Similar mechanism; treats gastrointestinal nematodes | More potent against certain nematodes |

Uniqueness of Mebendazole

Mebendazole's uniqueness lies in its specific binding affinity for beta-tubulin in parasites, leading to selective toxicity that minimizes effects on mammalian cells. Its poor absorption profile allows for effective treatment of intestinal infections while reducing systemic side effects compared to its counterparts .

Mebendazole exhibits three distinct polymorphic forms designated as A, B, and C, each demonstrating unique pH-dependent solubility characteristics that significantly impact therapeutic efficacy [1] [2] [3]. The solubility profiles of these polymorphs follow a clear hierarchy across different pH environments, with Form C consistently demonstrating superior dissolution characteristics compared to Forms A and B [4] [5] [6].

Polymorphic Solubility Characteristics

| Polymorphic Form | Aqueous Solubility (mg/mL) | Solubility Ranking | Therapeutic Preference | pH Dependency | Crystal System |

|---|---|---|---|---|---|

| Form A | ~0.02 | Least soluble | Stable, least bioavailable | pH sensitive | Triclinic (P1) |

| Form B | ~0.05 | Intermediate | Intermediate | pH sensitive | Not specified |

| Form C | ~0.035-0.11 | Most soluble | Preferred clinically | pH sensitive | Not specified |

The thermodynamically stable Form A exhibits the lowest aqueous solubility at approximately 0.02 milligrams per milliliter, while Form C, the pharmaceutically preferred polymorph, demonstrates solubility values ranging from 0.035 to 0.11 milligrams per milliliter depending on dissolution conditions [3] [7] [8]. Form B occupies an intermediate position with solubility values around 0.05 milligrams per milliliter [5] [6].

Acidic pH Enhancement Effects

The solubility enhancement observed in acidic conditions represents a fundamental characteristic of mebendazole polymorphs, with all three forms demonstrating increased dissolution rates in hydrochloric acid solutions [1] [4] [9]. In 0.1 molar hydrochloric acid without surfactant additives, Form C achieves approximately 70 percent dissolution within 120 minutes, significantly outperforming Form B at 37 percent and Form A at 20 percent under identical conditions [4] [3] [9].

The pH-dependent solubility behavior can be attributed to the protonation of the benzimidazole nitrogen atoms, which possess a dissociation constant value of approximately 6.6 [10] [11]. This protonation enhances the molecular solubility through increased hydrophilic interactions with the aqueous medium [11] [12]. The dissolution profiles demonstrate that mebendazole solubility decreases significantly as pH increases from acidic to neutral conditions [13] [12].

Intestinal pH Challenges

At physiological intestinal pH values ranging from 6.5 to 7.5, all mebendazole polymorphs exhibit dramatically reduced solubility, with dissolution rates falling below 10 percent within 120 minutes in Fasted State Simulated Intestinal Fluid [13] [14]. This pH-dependent precipitation phenomenon represents a significant bioavailability challenge, as the drug must traverse from the acidic gastric environment where it exhibits enhanced solubility to the neutral intestinal environment where absorption occurs [13] [14] [12].

The transition from gastric to intestinal pH environments creates a "spring and parachute effect" where initial dissolution in acidic conditions is followed by precipitation upon pH neutralization [15] [14]. This biphasic behavior necessitates careful formulation strategies to maintain drug solubility throughout the gastrointestinal transit [14] [12].

Surface Energy Considerations in Particle Engineering

Surface energy parameters play a crucial role in determining the dissolution behavior and stability characteristics of mebendazole polymorphs, with distinct crystal faces exhibiting varying energy profiles that directly influence pharmaceutical processing operations [16] [17] [18].

Crystal Face Energy Profiles

| Parameter | Energy Value (mJ/m²) | Significance | Impact on Dissolution |

|---|---|---|---|

| Crystal Face (111) | -5.709 | Lower energy, more stable | Lower dissolution rate |

| Crystal Face (100) | -5.352 | Higher energy, less stable | Higher dissolution rate |

| Edge (111)-(111) | -4.301 | Intermediate stability | Moderate impact |

| Edge (100)-(100) | -3.398 | Lower stability | Higher impact |

| Total Surface Energy | Varies by form | Form-dependent | Overall dissolution behavior |

The crystallographic analysis reveals that mebendazole Form A crystallizes in a triclinic space group with specific unit cell parameters that contribute to its thermodynamic stability [17]. The (111) crystal faces demonstrate lower surface energy values of -5.709 millijoules per square meter compared to (100) faces at -5.352 millijoules per square meter, indicating enhanced stability but reduced dissolution potential for (111)-dominated crystal habits [19] [20].

Particle Size and Morphology Effects

Particle engineering strategies significantly influence mebendazole dissolution through modification of surface area exposure and crystal habit manipulation [21] [22] [23]. Scanning electron microscopy studies demonstrate that recrystallized mebendazole exhibits bimodal particle size distributions, consisting of small rounded particles under 3.89 micrometers and larger irregular microaggregates [24] [23].

The surface energy heterogeneity across different particle size fractions reflects varying crystal facet populations, with smaller particles typically exposing higher-energy faces that enhance dissolution kinetics [16] [23]. Nanocrystal formulations demonstrate up to 20-fold enhancement in dissolution rates compared to conventional particle sizes, attributed to increased surface area and modified crystal facet exposure [25] [21] [22].

Crystallization-Induced Surface Modifications

The particle engineering process itself can induce surface energy modifications through mechanical stress and recrystallization phenomena [18] [26]. Wet media milling and other size reduction techniques create fresh crystal surfaces with altered energy profiles, potentially exposing high-energy crystal defects that enhance dissolution rates [22] [18].

Thermal analysis confirms that particle engineering processes can reduce crystallinity while maintaining the essential polymorphic identity, creating partially amorphous surface layers that demonstrate enhanced dissolution characteristics [24] [23] [18]. These surface modifications represent a critical consideration in pharmaceutical manufacturing processes where consistent dissolution performance is required [18] [26].

Impact of Surfactants on Dissolution Kinetics

Surfactant additives demonstrate profound effects on mebendazole dissolution kinetics, with sodium lauryl sulfate representing the most extensively studied system for enhancing dissolution rates across all polymorphic forms [4] [27] [3] [9].

Sodium Lauryl Sulfate Effects

| Medium | pH | Form A Dissolution (% in 120 min) | Form B Dissolution (% in 120 min) | Form C Dissolution (% in 120 min) | Discrimination Ability |

|---|---|---|---|---|---|

| 0.1 M HCl | 1.0 | ~20% | ~37% | ~70% | Excellent |

| 0.1 M HCl + 1% SLS | 1.0 | >70% | >70% | >80% | Poor |

| 0.1 M HCl + 0.5% SLS | 1.0 | ~40% | ~50% | ~70% | Good |

| FaSSIF (pH 6.5) | 6.5 | <10% | <10% | <10% | Poor |

| Water | 7.0 | <5% | <5% | <5% | Poor |

The United States Pharmacopeia dissolution method employs 0.1 molar hydrochloric acid containing 1.0 percent sodium lauryl sulfate, which effectively masks the solubility differences between polymorphic forms by achieving dissolution rates exceeding 70 percent for all forms [4] [3] [9]. This high surfactant concentration eliminates the discriminatory capability of the dissolution test, necessitating modified conditions for polymorph differentiation [4] [9].

Critical Micelle Concentration Considerations

The critical micelle concentration of sodium lauryl sulfate varies across different dissolution media, with values decreasing in the order of water, Fasted State Simulated Intestinal Fluid, and simulated gastric fluid [27]. The spontaneous micellization process, characterized by negative standard free energy values, enhances drug solubilization through incorporation into micellar structures [27] [21].

Surfactant concentrations below the critical micelle concentration primarily function through wetting enhancement and surface tension reduction, while concentrations above this threshold provide additional solubilization through micellar incorporation [27] [21]. The optimal surfactant concentration for mebendazole formulations appears to be approximately 2 milligrams per dosage unit based on mechanistic absorption modeling studies [27].

Alternative Surfactant Systems

Hydroxypropylmethylcellulose combined with sodium lauryl sulfate demonstrates synergistic effects in nanosuspension formulations, achieving particle sizes of approximately 363 nanometers with enhanced stability profiles [21]. This combination surfactant system provides both steric stabilization through the polymeric component and electrostatic stabilization through the ionic surfactant [21] [22].

The dissolution kinetics in surfactant-containing media typically follow Higuchi square-root kinetics during the initial swelling phase, transitioning to more complex release mechanisms following tablet disintegration [13] [14] [28]. This biphasic release pattern reflects the interplay between surfactant-enhanced wetting and the inherent solubility limitations of mebendazole in neutral pH environments [14] [28].

Purity

Physical Description

Solid

Color/Form

Crystals from acetic acid and methanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

2.83 (LogP)

log Kow = 2.83

2.8

Appearance

Melting Point

288.5 °C

Storage

UNII

GHS Hazard Statements

H302 (98.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (13.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Mebendazole is indicated as a primary agent for tichuriasis caused by Trichuris trichiura (whipworm). /Included in US product labeling/

Mebendazole is indicated in the treatment of multiple intestinal roundworm infections. /Included in US product labeling/

Mebendazole is indicated a a primary agent for enterobiasis caused by Enterobius vermicularis (pinworm). /Included in US product labeling/

For more Therapeutic Uses (Complete) data for MEBENDAZOLE (19 total), please visit the HSDB record page.

Pharmacology

Mebendazole is a synthetic benzimidazole derivate and anthelmintic agent. Mebendazole interferes with the reproduction and survival of helminths by inhibiting the formation of their cytoplasmic microtubules, thereby selectively and irreversibly blocking glucose uptake. This results in a depletion of glycogen stores and leads to reduced formation of ATP required for survival and reproduction of the helminth. This eventually causes the helminths death.

MeSH Pharmacological Classification

ATC Code

P02 - Anthelmintics

P02C - Antinematodal agents

P02CA - Benzimidazole derivatives

P02CA01 - Mebendazole

Mechanism of Action

Although the exact mechanism of anthelmintic activity of mebendazole has not been fully elucidated, the drug appears to cause selective and irreversible inhibition of the uptake of glucose and other low molecular weight nutrients in susceptible helminths; inhibition of glucose uptake appears to result in endogenous depletion of glycogen stores in the helminth. Mebendazole does not inhibit glucose uptake in mammals. Mebendazole appears to cause degenerative changes in the intestine of nematodes and in the absorptive cells of cestodes. The principal anthelmintic effect of the drug appears to be degeneration of cytoplasmic microtubules within these intestinal and absorptive cells. Microtubular deterioration results in inhibition of organelle movement and interferes with the absorptive and secretory function. As a result of excessive accumulation of intracellular transport secretory granules, hydrolytic and proteolytic enzymes are released and cause cellular autolysis. This irreversible damage leads to death of the parasite.

Vermicidal; may also be ovicidal for ova or most helminths; mebendazole causes degeneration of parasite's cytoplasmic microtubules and thereby selectively and irreversibly blocks glucose uptake in susceptible adult intestine-dwelling helminths and their tissue-dwelling larvae; inhibition of glucose uptake apparently results in depletion of the parasite's glycogen stores; this, in turn, results in reduced formation of adenosine triphosphate (ATP) required for survival and reproduction of the helminth; corresponding energy levels are gradually reduced until death of the parasite ensues; mebendazole does not appear to affect serum glucose concentrations in humans, however.

Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In man, approximately 2% of administered mebendazole is excreted in urine and the remainder in the feces as unchanged drug or a primary metabolite.

Elimination: Fecal: Approximately 95% excreted unchanged or as the primary metabolite (2-amino derivative) in feces. Renal: Approximately 2 to 5% excreted unchanged or as the primary metabolite in urine.

Peak serum concentration: Following a dose of 100 mg twice a day for 3 days: Mebendazole: Not more than 0.03 ug/mL. 2-Amino metabolite: Not more than 0.09 ug/mL. Serum concentrations up to 0.5 ug/mL have been reported in chronic, high-dose therapy.

Time to peak serum concentration: 2 to 5 hours (range: 0.5 to 7 hours).

Mebendazole is highly bound to plasma proteins. It is not known if mebendazole is distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for MEBENDAZOLE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic; metabolized in inactive amino, hydroxy, and hydroxyamino metabolites; primary metabolite is 2-amino-5-benzoylbenzimidazole.

Although the exact metabolic fate of mebendazole has not been fully determined, the drug is metabolized via decarboxylation to 2-amino-5(6)-benzimidazolyl phenylketone; this metabolite does not have anthelmintic activity.

Mebendazole ... is extensively metabolized. Two major metabolites, methyl-5-(alpha-5-hydroxybenzyl)-2-benzimidazole carbamate and 2-amino-5-benzoylbenzimidazole, have lower rates of clearance than does mebendazole itself. Mebendazole, rather than its metabolites, appears to be the active drug form. Conjugates of mebendazole and its metabolites have been found in bile, but little unchanged mebendazole appears in the urine.

Wikipedia

1,3,5-Triazine

Drug Warnings

Other adverse effects reported rarely in patients receiving mebendazole include alopecia, rash, pruritus, urticaria, angioedema, flushing, hiccups, cough, weakness,drowsiness, chills, hypotension, seizures, transient abnormalities in liver function tests (e.g., increased serum concentrations of aminotransferases, alkaline phosphatase, and/or bilirubin), hepatitis, increased BUN, decreased hemoglobin concentration and/or hematocrit, leukopenia, thrombocytopenia, eosinophilia, hematuria, and cylindruria.Migration of roundworms through the mouth and nose also has been reported.

Myelosuppression manifested as neutropenia (including agranulocytosis) and/or thrombocytopenia also has been reported in patients receiving high-dose (e.g., 30-50 mg/kg daily) mebendazole therapy for extraintestinal infections; while the myelosuppression usually was reversible following discontinuance of the drug, death has occurred rarely.

At usual recommended dosages (i.e., 100-200 mg daily), mebendazole appears to cause minimal adverse effects. Adverse effects appear to occur more frequently when higher dosages (e.g., those used in the treatment of extraintestinal infections such as hydatid disease) are used, and may be related to effects resulting from drug-induced killing of the parasites in some cases. Transient diarrhea and abdominal pain have occurred occasionally during mebendazole treatment, but usually have been associated with massive infections and expulsion of the helminths. Nausea, vomiting, headache, tinnitus, numbness, and dizziness also have been reported occasionally during mebendazole therapy. Fever has occurred in some patients, particularly in those receiving high-dose therapy for extraintestinal infections.

For more Drug Warnings (Complete) data for MEBENDAZOLE (9 total), please visit the HSDB record page.

Biological Half Life

Normal hepatic function: 2.5 to 5.5 hours (range: 2.5 to 9 hours). Impaired hepatic function (cholestasis): Approximately 35 hours.

The elimination half-life of mebendazole has been reported to be about 2.8-9 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

The compound is synthesized by the reaction of 3,4-diaminobenzophenone hydrochloride with N-carboxymethyl-S-methylisothiourea.

General Manufacturing Information

Analytic Laboratory Methods

MEBENDAZOLE SEPARATED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Analyte: mebendazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: mebendazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid using a calomel-glass electrode system

For more Analytic Laboratory Methods (Complete) data for MEBENDAZOLE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: mebendazole; matrix: blood (plasma), body fluid (abomasal, duodenal, rumen); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm; limit of detection: 20 ng/mL

Analyte: mebendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection at 300 nm

Analyte: mebendazole; matrix: blood (serum); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 0.25 ng/mL

For more Clinical Laboratory Methods (Complete) data for MEBENDAZOLE (13 total), please visit the HSDB record page.

Storage Conditions

Interactions

Limited data suggest that both carbamazepine and phenytoin may enhance the metabolism of mebendazole, probably by inducing hepatic microsomal enzymes, resulting in decreased plasma mebendazole concentrations.This interaction is unlikely to be clinically important in patients receiving mebendazole for the management of intestinal helminth infections; however, use of carbamazepine or phenytoin may prevent an adequate therapeutic response in patients receiving the anthelmintic for the management of extraintestinal infections (e.g., hydatid disease). Pending further accumulation of data, use of alternative anticonvulsant agents (e.g., valproic acid) should be considered in patients receiving mebendazole for extraintestinal infections.

Stability Shelf Life

Dates

Albendazole and mebendazole in the treatment of ancylostomiasis in school children between the ages of 6-15 in Swat, Pakistan

Mudassar Iqbal, Wali Khan, Muhammad Fiaz Khan, Israr KhanPMID: 34418029 DOI: 10.47391/JPMA.1055

Abstract

A cross-sectional study was conducted from March to September, 2018 on the efficacies of albendazole and mebendazole against ancylostomiasis in school children of district Swat, Pakistan. Faecal samples were collected from primary school children and preserved in 10% formalin. The samples were then sent to the Laboratory of Parasitology, in the University of Malakand for microscopic analysis. On the basis of drug availability, the Ancylostoma dueodenale infected students were divided into two groups. Group A was treated with Albendazole 400-450mg while group B was orally treated with Mebendazole 350-400mg. Eggs per gram were calculated before and after the treatment. From the total sample of 296, 192 (64.8%) children were found infected with Ancylostoma duodenale. Of the total number of infected children, this study found 87.8% (n=137/156)of them with light intensity of infection, 10.8%(n=17/156) with moderate and 1.2% (n=2/156) with heavy intensity of infection. Albendazole showed a high rate 75% of efficacy than mebendazole 71% (p<0.05). The present study concluded that albendazole and mebendazole are drugs of choice for the treatment of Ancylostomiasis.Enterobius vermicularis infection associated with positive faecal occult blood testing and eosinophilia

Christopher A Lamb, Daniel Parkinson, David Nylander, Christopher G MountfordPMID: 34015356 DOI: 10.1016/S2468-1253(21)00112-6

Abstract

Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death

Jakeb S S M Petersen, Sarah K BairdPMID: 34148157 DOI: 10.1007/s00432-021-03698-0

Abstract

Anti-helmintic drugs mebendazole and albendazole are commonly used to treat a variety of parasitic infections. They have recently shown some promising results in pre-clinical in vitro and in vivo anti-cancer studies.We compare their efficacy in breast and colon cancer cell lines as well as in non-cancerous cells and elucidate their mechanism of action. The drugs were screened for cytotoxicity in MDA-MB-231, MCF-7 (breast cancer), HT-29 (colorectal cancer), and mesenchymal stromal cells, using the MTT assay. Their effects on the cell cycle, tubulin levels, and cell death mechanisms were analysed using flow cytometry and fluorescent microscopy.

Mebendazole and albendazole were found to selectively kill cancer cells, being most potent in the colorectal cancer cell line HT-29, with both drugs having IC

values of less than 1 µM at 48 h. Both mebendazole and albendazole induced classical apoptosis characterised by caspase-3 activation, phosphatidylserine exposure, DNA fragmentation, mitochondrial membrane permeability, and reactive oxygen species production. Cell cycle arrest in the G2/M phase was found, and tubulin polymerisation was disrupted.

Mebendazole and albendazole were shown to cause selective cancer cell death via a mechanism of classical apoptosis and cell cycle arrest, involving the destabilisation of microtubules.

Antimicrobial and anticancer properties of Carica papaya leaves derived di-methyl flubendazole mediated silver nanoparticles

Sandhanasamy Devanesan, Murugesan Jayamala, Mohamad S AlSalhi, Sankaran Umamaheshwari, Amirtham Jacob A RanjitsinghPMID: 33848887 DOI: 10.1016/j.jiph.2021.02.004

Abstract

In this study, a biologically active molecule, di-methyl flubendazole isolated from the extract of Carica papaya leaves confirmed by using GC-MS,H NMR, and

C NMR analysis was applied to synthesize silver nanoparticles (AgNPs). The AgNPs with plant sources an alternative therapeutic agent for synthetic compound used in cancer chemotherapy.

The AgNPs were characterized using UV, FT-IR, XRD, FESEM with EDX and TEM. The antibacterial effects of AgNPs were determined with agar well diffusion method. The MTT assay used to evaluate the inhibitory effect cell lines. The acridine orange and ethidium bromide and DAPI have used cell morphological effects.

The AgNPs were mono-crystalline and their size ranged from 7 to 22 nm. AgNPs showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on the antiproliferative potential of bioinspired AgNPs in cancer cell lines revealed that the antiproliferative effect was much stronger in HepG2 than in MCF-7 and A549 cell lines. Similarly, AgNPs exerted less cytotoxic activity in Vero cells (normal cells). AgNPs-treated cells showed necrosis, apoptotic morphology evidenced by cell shrinkage, membrane blebbing, cell decay, and necrosis. HepG2 cells treated with biosynthesized AgNPs exhibited a G0/G1 phase (52-53.37%) blockage. Compared to the control, AgNP-treated HepG2 cells showed elevated ®-actin levels; however, Bcl-2 was significantly down regulated in AgNP-treated cells, indicating the involvement of Bcl-2 in apoptosis.

Overall, the fact that di-methyl flubendazole-based silver nanoparticles showed a novel and cost-effective natural antitumor and antibacterial agent.

Amorphous dispersions of flubendazole in hydroxypropyl methylcellulose: Formulation stability assisted by pair distribution function analysis

Vinicius D N Bezzon, Fabio F Ferreira, Pamela Smith, Chris J Benmore, Stephen R Byrn, Gabriel L B de AraujoPMID: 33753163 DOI: 10.1016/j.ijpharm.2021.120500

Abstract

We use X-ray pair distribution function (PDF) analysis applied to high-energy synchrotron X-ray powder diffraction data to evaluate the amorphous solid dispersions interactions and their aging stability. The obtained systems are based on hydroxypropyl methylcellulose (hypromellose) derivatives and flubendazole (FBZ) drug dispersions prepared using a spray-dryer technique. We carry out stability studies under aging parameters (40 °C/75% relative humidity) to tune the systems' recrystallization. The results reveal that ion-base interactions between the drug-polymer matrix are responsible for reducing clustering processes yielding slower recrystallization and different ordering in the hypromellose phthalate (HPMCP/FBZ) and hypromellose acetate succinate (HPMC-AS/FBZ) systems and complete drug clustering in hypromellose (HPMC-E3/FBZ). The structural ordering was accessed using differential X-ray PDFs that revealed the region between 3.5 Å and 5.0 Å could be related to FBZ intermolecular interactions and is more ordered for the least stable system (HPMC-E3/FBZ) and less ordered for the most stable system (HPMCP/FBZ). These results show that the ion-base interactions between drug and matrix occur at these intermolecular distances.Quality and composition of Albendazole, Mebendazole and Praziquantel available in Burkina Faso, Côte d'Ivoire, Ghana and Tanzania

Moritz Seitzer, Sylvia Klapper, Humphrey D Mazigo, Ulrike Holzgrabe, Andreas MuellerPMID: 33493211 DOI: 10.1371/journal.pntd.0009038

Abstract

Even though the international combat against Neglected Tropical Diseases such as schistosomiasis or soil-transmitted helminthiases depends on reliable therapeutics, anthelminthic pharmacovigilance has been neglected on many national African drug markets. Therefore, quality and composition of Albendazole, Mebendazole and Praziquantel locally collected in Burkina Faso, Côte d'Ivoire, Ghana and Tanzania were analysed.Samples of 88 different batches were obtained from randomly selected facilities. Sampling took place in Northwest Tanzania, Western Burkina Faso, Southeast Côte d'Ivoire and Southwest Ghana. Visual examination of both packaging and samples was performed according to the WHO 'Be Aware' tool. Products were then screened with the GPHF Minilab, consisting of tests of mass uniformity, disintegration times and thin-layer chromatography (TLC). Confirmatory tests were performed according to international pharmacopoeiae, applying assays for dissolution profiles and high-performance liquid chromatography (HPLC).

Despite minor irregularities, appearance of the products did not hint at falsified medicines. However, 19.6% of the brands collected in Ghana and Tanzania were not officially licensed for sale. Mass uniformity was confirmed in 53 out of 58 brands of tablets. 41 out of 56 products passed disintegration times; 10 out of the 15 failing products did not disintegrate at all. Evaluating TLC results, only 4 out of 83 batches narrowly missed specification limits, 18 batches slightly exceeded them. Not more than 46.3% (31 / 67) of the tablets assayed passed the respective pharmaceutical criteria for dissolution. HPLC findings confirmed TLC results despite shifted specification limits: 10 out of 83 tested batches contained less than 90%, none exceeded 110%.

In the four study countries, no falsified anthelminthic medicine was encountered. The active pharmaceutical ingredient was not found to either exceed or fall below specification limits. Galenic characteristics however, especially dissolution profiles, revealed great deficits.

Evaluation of two communication tools, slideshow and theater, to improve participants' understanding of a clinical trial in the informed consent procedure on Pemba Island, Tanzania

Marta S Palmeirim, Ulfat A Mohammed, Amanda Ross, Shaali M Ame, Said M Ali, Jennifer KeiserPMID: 33989324 DOI: 10.1371/journal.pntd.0009409

Abstract

Clinical trial participants are required to sign an informed consent form (ICF). However, information is lacking on the most effective methods to convey trial relevant information prior to inviting participants to sign the ICF, being particularly pertinent in low-income countries. A previous study on Pemba Island, Tanzania, found that a verbal information session (IS) was significantly better than providing an ICF alone. However, knowledge gaps remained. Building on these findings, we investigated the effect of adding a slideshow or a theater to the IS in the informed consent procedure of an anthelminthic clinical trial.A total of 604 caregivers were randomized into the control group that only received an ICF (n = 150) or an ICF plus one of three intervention strategies: (i) verbal IS (n = 135), (ii) verbal IS with a slideshow (n = 174) or (iii) verbal IS followed by a theater (n = 145). All modes of information covered the same key messages. Participants' understanding was assessed using a semi-structured questionnaire. The mean score of caregivers in the control group (ICF only) was 4.41 (standard deviation = 1.47). Caregivers attending the IS alone were more knowledgeable than those in the control group (estimated difference in mean scores: 2.40, 95% confidence interval (CI) 1.95 to 2.86, p < 0.01). However, there was no evidence of an improvement compared to the IS only when participants attended a slideshow (0.09, 95% CI -0.53 to 0.35, p = 0.68) or a theater (0.28, 95% CI -0.27 to 0.82, p = 0.32). Three out of 10 key messages remained largely misunderstood, regardless of the mode of information group.

Our study confirmed that, in this setting, an ICF alone was not sufficient to convey clinical trial-related information. An IS was beneficial, however, additional theater and slideshows did not further improve understanding. Future research should explore methods to improve communication between study teams and participants for different key messages, study types and settings.

Antiparasitic mebendazole (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways

Linjuan Huang, Ling Zhao, Jing Zhang, Fang He, Hao Wang, Qing Liu, Deyao Shi, Na Ni, William Wagstaff, Connie Chen, Russell R Reid, Rex C Haydon, Hue H Luu, Le Shen, Tong-Chuan He, Liangdan TangPMID: 34232919 DOI: 10.18632/aging.203232

Abstract

Ovarian cancer is the third most common cancer and the second most common cause of gynecologic cancer death in women. Its routine clinical management includes surgical resection and systemic therapy with chemotherapeutics. While the first-line systemic therapy requires the combined use of platinum-based agents and paclitaxel, many ovarian cancer patients have recurrence and eventually succumb to chemoresistance. Thus, it is imperative to develop new strategies to overcome recurrence and chemoresistance of ovarian cancer. Repurposing previously-approved drugs is a cost-effective strategy for cancer drug discovery. The antiparasitic drug mebendazole (MBZ) is one of the most promising drugs with repurposing potential. Here, we investigate whether MBZ can overcome cisplatin resistance and sensitize chemoresistant ovarian cancer cells to cisplatin. We first established and characterized two stable and robust cisplatin-resistant (CR) human ovarian cancer lines and demonstrated that MBZ markedly inhibited cell proliferation, suppressed cell wounding healing/migration, and induced apoptosis in both parental and CR cells at low micromole range. Mechanistically, MBZ was revealed to inhibit multiple cancer-related signal pathways including ELK/SRF, NFKB, MYC/MAX, and E2F/DP1 in cisplatin-resistant ovarian cancer cells. We further showed that MBZ synergized with cisplatin to suppress cell proliferation, induce cell apoptosis, and blunt tumor growth in xenograft tumor model of human cisplatin-resistant ovarian cancer cells. Collectively, our findings suggest that MBZ may be repurposed as a synergistic sensitizer of cisplatin in treating chemoresistant human ovarian cancer, which warrants further clinical studies.Pharmacologic activation of autophagy without direct mTOR inhibition as a therapeutic strategy for treating dry macular degeneration

Qitao Zhang, Feriel Presswalla, Robin R Ali, David N Zacks, Debra A Thompson, Jason M L MillerPMID: 33872219 DOI: 10.18632/aging.202974